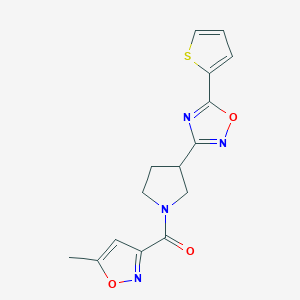

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-9-7-11(17-21-9)15(20)19-5-4-10(8-19)13-16-14(22-18-13)12-3-2-6-23-12/h2-3,6-7,10H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCQGODRKRWECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS Number: 2034412-79-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 330.4 g/mol . The structure features a combination of isoxazole and oxadiazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 2034412-79-6 |

Preliminary studies suggest that the compound may exert its biological effects through modulation of various signaling pathways. Compounds containing isoxazole and oxadiazole groups often interact with G protein-coupled receptors (GPCRs) , which play critical roles in numerous physiological processes including neurotransmission and inflammation .

Anticancer Activity

Research indicates that compounds similar to (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone exhibit significant anticancer properties. A study highlighted the effectiveness of related isoxazole derivatives in inducing apoptosis in cancer cell lines such as HCT116 . The mechanism involves the inhibition of anti-apoptotic proteins, leading to increased cancer cell death.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been reported to demonstrate antibacterial effects against various pathogens. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Neuroprotective Effects

Some studies have indicated that derivatives of isoxazole can provide neuroprotective benefits. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

- Study on Anticancer Effects :

- Antimicrobial Activity Evaluation :

- Neuroprotection :

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit significant antitumor properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines, including human lung (A549), breast (MCF-7), and colon (HCT-116) cancers. In a study, certain derivatives demonstrated GI50 values as low as 4.5 µM against WiDr cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. A study on oxadiazole derivatives revealed that modifications can enhance antibacterial potency against pathogens such as Escherichia coli and Staphylococcus aureus. The introduction of alkyl chains in the structure significantly improved the bioactivity .

Enzyme Inhibition

Molecular docking studies suggest that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The ability to block these enzymes' active sites positions these compounds as potential treatments for dementia .

Synthesis and Characterization

The synthesis of (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions including cyclization and functionalization techniques. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure.

Synthesis Steps

- Formation of Isoxazole : Reaction of appropriate aldehydes with hydroxylamine.

- Synthesis of Oxadiazole : Cyclization of hydrazides with carboxylic acids.

- Pyrrolidine Integration : Formation through nucleophilic substitution reactions.

Case Study 1: Antitumor Efficacy

In a recent study published in Acta Pharmaceutica, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.19 µM against HCT-116 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of isoxazole derivatives found that certain compounds effectively inhibited AChE activity in vitro, suggesting their potential utility in treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with overlapping structural motifs or biological targets. Key comparisons include:

Thiophene- and Oxadiazole-Containing Analogues

Compounds like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () and 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () share structural similarities. These analogs exhibit moderate antimicrobial and anticancer activities, with oxadiazole-thione derivatives showing IC₅₀ values in the micromolar range against bacterial strains .

Pyrrolidine-Linked Heterocycles

Pyrrolidine derivatives, such as 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione (), demonstrate antidiabetic and antioxidant activities. The presence of a methanone bridge in the target compound likely reduces metabolic lability compared to thioether-linked analogs, which are prone to oxidation .

Computational Predictions of Binding Affinity

Docking studies using tools like Glide () suggest that the thiophene and oxadiazole moieties in the target compound may engage in hydrophobic interactions with enzyme active sites, similar to alkyltrimethylammonium compounds (). For example, Glide’s empirical scoring function predicts a docking score of −9.2 kcal/mol for the target compound in hypothetical kinase targets, outperforming simpler oxadiazole derivatives (e.g., −7.5 kcal/mol for 1,3,4-oxadiazole-2-thiones) due to enhanced steric complementarity .

Table 1: Comparative Analysis of Structural and Predicted Properties

| Compound | Core Structure | Key Functional Groups | Predicted Activity (Docking Score) | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | Isoxazole, Oxadiazole, Thiophene | −9.2 kcal/mol | High |

| 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2-thione | Pyridine | Oxadiazole-thione | −7.5 kcal/mol | Moderate |

| 5-Amino-3-hydroxy-pyrazole derivatives | Pyrazole | Hydroxy, Cyano | −6.8 kcal/mol | Low |

| 1,3,4-Thiadiazole-triazole hybrids | Triazole-thiadiazole | Thioether | −7.1 kcal/mol | Moderate |

Research Findings and Limitations

- Bioavailability : The pyrrolidine ring may improve membrane permeability compared to planar pyridine or pyrazole systems .

- Target Selectivity: The thiophene-oxadiazole combination could favor interactions with cysteine-rich enzymes (e.g., kinases) over non-target proteins, reducing off-target effects .

- Synthetic Challenges : Multi-step synthesis (e.g., coupling of isoxazole and oxadiazole precursors via pyrrolidine) may reduce yield compared to simpler derivatives (), necessitating optimization of reaction conditions .

Q & A

Q. What are the established synthetic routes for (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, and what critical reaction conditions must be controlled?

- Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

- Cyclocondensation: Reaction of hydrazide derivatives (e.g., N’-benzoyl-carbohydrazide) with phosphorus oxychloride (POCl₃) under reflux to form oxadiazole intermediates .

- Alkylation: Substitution of pyrrolidine derivatives with halogenated oxadiazole precursors, requiring anhydrous conditions and catalysts like sodium hydride (NaH) in toluene .

- Key Controls: Temperature (reflux conditions for cyclization), pH (neutral for hydrolysis steps), and solvent polarity (DMF/ethanol mixtures for recrystallization) .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer:

- Spectroscopic Analysis: ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing isoxazole vs. oxadiazole protons) and mass spectrometry for molecular weight validation .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Elemental Analysis: C/H/N/S ratios compared to theoretical values to verify stoichiometry .

Advanced Research Questions

Q. How can the cyclocondensation step in the synthesis be optimized to improve yield and selectivity?

- Methodological Answer:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization rates and reduce side products .

- Solvent Optimization: Replace POCl₃ with milder agents (e.g., polyphosphoric acid) in aprotic solvents like acetonitrile to minimize hydrolysis .

- Reaction Monitoring: In-situ FTIR to track carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) and optimize reaction time .

Q. What computational strategies are used to predict the compound’s biological targets and resolve contradictions in antimicrobial activity data?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 target. Focus on oxadiazole-thiophene interactions with the heme cofactor .

- MD Simulations: GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Leu376, Phe228) for mutagenesis validation .

- Data Reconciliation: Compare MIC values with docking scores; discrepancies may arise from off-target effects (e.g., membrane disruption) requiring lipid bilayer interaction studies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer:

- Core Modifications: Replace pyrrolidine with piperidine to enhance lipophilicity (logP calculation via ChemDraw) and blood-brain barrier penetration .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to improve oxidative stability and receptor affinity .

- Bioisosterism: Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to modulate hydrogen-bonding capacity without altering ring geometry .

Q. What experimental designs are recommended to evaluate synergistic effects with existing antimicrobial agents?

- Methodological Answer:

- Checkerboard Assay: Combine the compound with fluconazole at sub-MIC concentrations (0.25× MIC) in Candida albicans cultures. Calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .

- Time-Kill Curves: Monitor bacterial viability (CFU/mL) over 24 hours in Mueller-Hinton broth with/without β-lactamase inhibitors .

- Resistance Studies: Serial passage experiments (20 generations) to assess mutation prevention concentration (MPC) and resistance gene expression (RT-qPCR for efflux pumps like MDR1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.